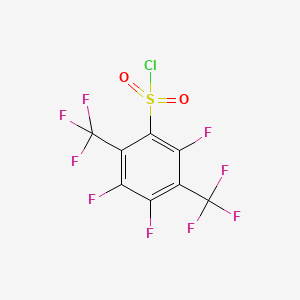
2,4,5-Trifluoro-3,6-bis(trifluoromethyl)benzenesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,5-Trifluoro-3,6-bis(trifluoromethyl)benzenesulfonyl chloride is a chemical compound with the molecular formula C8H3ClF6O2S. It is a sulfonyl chloride derivative characterized by the presence of trifluoromethyl groups and fluorine atoms on the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Trifluoro-3,6-bis(trifluoromethyl)benzenesulfonyl chloride typically involves the chlorosulfonation of the corresponding trifluoromethyl-substituted benzene derivatives. The reaction is carried out using chlorosulfonic acid (HSO3Cl) as the sulfonating agent under controlled temperature conditions to ensure the selective formation of the sulfonyl chloride group.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced reactors and precise control of reaction parameters, such as temperature and pressure, are crucial to achieving high purity and consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,4,5-Trifluoro-3,6-bis(trifluoromethyl)benzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines or alcohols.
Oxidation and Reduction: While less common, the compound can undergo oxidation or reduction under specific conditions, leading to the formation of different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in polar aprotic solvents like acetonitrile or dimethylformamide (DMF) at moderate temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the nature of the nucleophile or the specific oxidation/reduction conditions. For example, substitution with an amine would yield a sulfonamide derivative, while oxidation might produce a sulfone.
Aplicaciones Científicas De Investigación
2,4,5-Trifluoro-3,6-bis(trifluoromethyl)benzenesulfonyl chloride has several applications in scientific research:
Biology and Medicine: The compound can be used to synthesize biologically active molecules, including potential pharmaceutical agents.
Industry: It is employed in the production of specialty chemicals and materials, particularly those requiring fluorinated sulfonyl chloride functionalities.
Mecanismo De Acción
The mechanism by which 2,4,5-Trifluoro-3,6-bis(trifluoromethyl)benzenesulfonyl chloride exerts its effects involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The presence of electron-withdrawing trifluoromethyl groups further enhances the electrophilicity, facilitating various chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: Another sulfonyl chloride derivative with a single trifluoromethyl group.
3,5-Bis(trifluoromethyl)benzenesulfonyl chloride: Similar structure but with different substitution patterns on the benzene ring.
Uniqueness
2,4,5-Trifluoro-3,6-bis(trifluoromethyl)benzenesulfonyl chloride is unique due to the presence of multiple trifluoromethyl groups, which significantly influence its reactivity and chemical properties. This makes it particularly valuable in applications requiring strong electron-withdrawing effects and high reactivity.
Propiedades
Número CAS |
2377-80-2 |
|---|---|
Fórmula molecular |
C8ClF9O2S |
Peso molecular |
366.59 g/mol |
Nombre IUPAC |
2,4,5-trifluoro-3,6-bis(trifluoromethyl)benzenesulfonyl chloride |
InChI |
InChI=1S/C8ClF9O2S/c9-21(19,20)6-2(8(16,17)18)4(11)3(10)1(5(6)12)7(13,14)15 |
Clave InChI |
KJVHCNLIUFTVHQ-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(C(=C(C(=C1F)S(=O)(=O)Cl)C(F)(F)F)F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


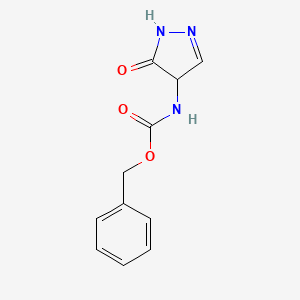
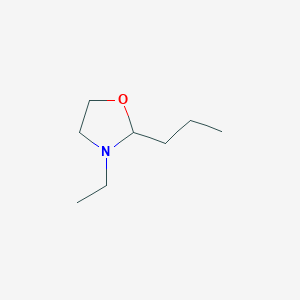
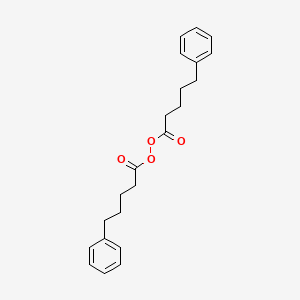


![Benzo[e][1]benzothiopyrano[4,3-b]indole](/img/structure/B14747870.png)
![[3-(3-Acetyl-6-nitro-carbazol-9-yl)-propyl]-phosphonic acid diethyl ester](/img/structure/B14747876.png)


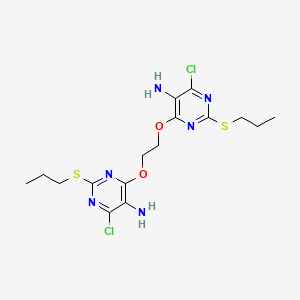
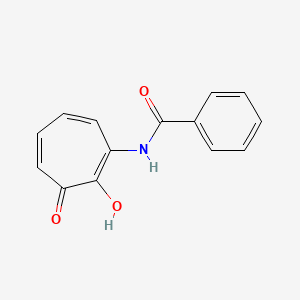
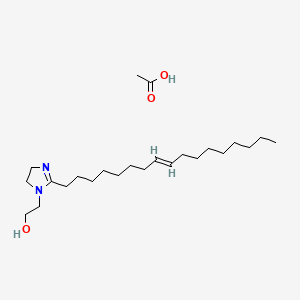
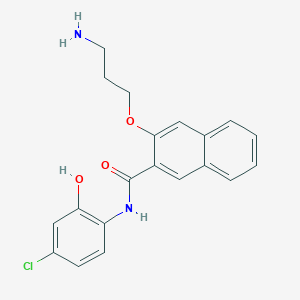
![[S(R)]-N-((S)-(2-(Diphenylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14747940.png)
